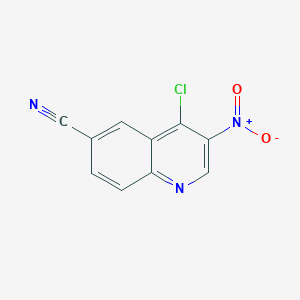![molecular formula C19H23NO5 B6209229 2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide CAS No. 2742656-80-8](/img/new.no-structure.jpg)
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with hydroxy, methoxy, and ethoxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzamide core: This can be achieved through the reaction of an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of the hydroxyethyl group: This step involves the alkylation of the benzamide core with an appropriate hydroxyethyl halide in the presence of a base.
Methoxylation and methylation:
Final assembly: The ethoxy group is introduced through an etherification reaction using an appropriate ethyl halide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxy-5-methylbenzamide can be compared with other similar compounds, such as:
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxybenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-5-methylbenzamide: Lacks the methoxy group, which may influence its solubility and interaction with biological molecules.
2-{2-hydroxy-2-[3-(1-hydroxyethyl)phenyl]ethoxy}-3-methoxybenzamide: Lacks both the methoxy and methyl groups, which can significantly alter its chemical properties and applications.
Propriétés
Numéro CAS |
2742656-80-8 |
|---|---|
Formule moléculaire |
C19H23NO5 |
Poids moléculaire |
345.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



